5-Azido-2,2-dimethylpiperidine;hydrochloride
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Overview
Description
5-Azido-2,2-dimethylpiperidine;hydrochloride is an organic compound with the molecular formula C7H15ClN4 . It is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular structure of this compound consists of seven carbon atoms, fifteen hydrogen atoms, one chlorine atom, and four nitrogen atoms . The exact structural details are not provided in the available resources.Scientific Research Applications
Chemistry and Synthesis
5-Azido-2,2-dimethylpiperidine hydrochloride serves as a versatile intermediate in the synthesis of complex organic compounds, demonstrating its utility in the construction of cis-3,4-disubstituted piperidines through ring transformation processes. This approach offers a convenient alternative for the known preparation of 3,4-disubstituted 5,5-dimethylpiperidines, providing easy access to valuable templates in medicinal chemistry (Mollet et al., 2011). Furthermore, the photochemistry of aryl azides, including derivatives similar to 5-azido-2,2-dimethylpiperidine, has been explored, leading to the detection and characterization of dehydroazepine intermediates that contribute significantly to understanding the reaction mechanisms of azide-containing compounds (Shields et al., 1987).
Biological Studies
In the realm of biological studies, azido derivatives of compounds structurally related to 5-azido-2,2-dimethylpiperidine have been employed as photoaffinity probes for mammalian and insect nicotinic acetylcholine receptors (nAChRs). This approach provides insight into the interaction of pesticides with their targets, offering a method for characterizing both mammalian and insect receptors (Kagabu et al., 2000). Additionally, the development of azido analogues for 5,6-dimethylxanthenone-4-acetic acid, aiming at vascular disrupting agents, showcases the potential of azido groups in modifying drug properties to improve their therapeutic index and identify molecular targets through photoaffinity labeling (Palmer et al., 2007).
Safety and Hazards
Future Directions
Piperidines, including 5-Azido-2,2-dimethylpiperidine;hydrochloride, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research may focus on developing new synthesis methods and exploring the potential applications of these compounds in the pharmaceutical industry .
Properties
IUPAC Name |
5-azido-2,2-dimethylpiperidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N4.ClH/c1-7(2)4-3-6(5-9-7)10-11-8;/h6,9H,3-5H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKHCIRHPUWUHTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CN1)N=[N+]=[N-])C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.